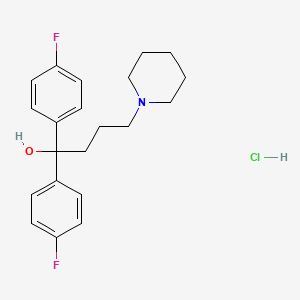
1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride involves several synthetic routes. One common method includes the reaction of piperidine with butanol in the presence of a catalyst to form the piperidinebutanol intermediate. This intermediate is then reacted with 4-fluorobenzene derivatives under specific conditions to introduce the fluorophenyl groups. Finally, the compound is converted to its hydrochloride salt form through a reaction with hydrochloric acid.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, resulting in reduced inflammation and pain.
Comparison with Similar Compounds
1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride can be compared with other similar compounds, such as:
1-Piperidinebutanol, alpha,alpha-bis(4-chlorophenyl)-, hydrochloride: This compound has similar structural features but with chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.
1-Piperidinebutanol, alpha,alpha-bis(4-bromophenyl)-, hydrochloride:
1-Piperidinebutanol, alpha,alpha-bis(4-methylphenyl)-, hydrochloride:
The uniqueness of this compound lies in its specific fluorophenyl groups, which can enhance its biological activity and selectivity compared to other similar compounds.
Properties
CAS No. |
51788-03-5 |
|---|---|
Molecular Formula |
C21H26ClF2NO |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
1,1-bis(4-fluorophenyl)-4-piperidin-1-ylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H25F2NO.ClH/c22-19-9-5-17(6-10-19)21(25,18-7-11-20(23)12-8-18)13-4-16-24-14-2-1-3-15-24;/h5-12,25H,1-4,13-16H2;1H |
InChI Key |
FECITGQROQQLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















